molecular formula C9H18N2O B14475382 N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine CAS No. 70113-32-5

N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine

Cat. No.: B14475382
CAS No.: 70113-32-5
M. Wt: 170.25 g/mol
InChI Key: RDCLGPWIAPOWIC-VIFPVBQESA-N
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Description

N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine is a chemical compound with the molecular formula C9H18N2O. It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the reaction of (S)-2-(Methoxymethyl)pyrrolidine with propanal in the presence of a suitable catalyst to form the imine . The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxymethyl group may enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog with a similar ring structure but lacking the methoxymethyl and imine groups.

    Proline: An amino acid with a pyrrolidine ring, used in protein synthesis.

    Pyrrolizine: A bicyclic compound with a fused pyrrolidine ring.

Uniqueness

N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methoxymethyl and imine groups allows for unique interactions and reactivity compared to simpler pyrrolidine derivatives .

Properties

CAS No.

70113-32-5

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-imine

InChI

InChI=1S/C9H18N2O/c1-3-6-10-11-7-4-5-9(11)8-12-2/h6,9H,3-5,7-8H2,1-2H3/t9-/m0/s1

InChI Key

RDCLGPWIAPOWIC-VIFPVBQESA-N

Isomeric SMILES

CCC=NN1CCC[C@H]1COC

Canonical SMILES

CCC=NN1CCCC1COC

Origin of Product

United States

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